Molecular Weight Advantage vs. 5-Methylfuran Analog for Ligand Efficiency Optimization
The target compound possesses a molecular weight (MW) of 235.26 g/mol , which is 14.03 g/mol lower than the closest furan-containing analog 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide (MW 249.29 g/mol) . This lower MW, achieved by the absence of a methyl substituent on the furan ring, provides a ligand-efficiency advantage: for any given potency level, the target compound will exhibit a higher ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count) due to its lower heavy atom count (16 vs. 17). In fragment-based and lead-optimization workflows, lower MW starting points are preferred because they allow greater scope for subsequent synthetic elaboration without exceeding drug-like physicochemical limits [1].
| Evidence Dimension | Molecular weight (drug-likeness and ligand efficiency optimization) |
|---|---|
| Target Compound Data | 235.26 g/mol; heavy atom count = 16 |
| Comparator Or Baseline | 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide: 249.29 g/mol; heavy atom count = 17 |
| Quantified Difference | ΔMW = -14.03 g/mol (-5.6%); Δ heavy atoms = -1 |
| Conditions | Database-reported molecular weights (Chemsrc for target; EVTACHEM catalog for comparator) |
Why This Matters
Lower MW with retained acrylamide-thiadiazole pharmacophore makes this compound a more attractive fragment-like starting point for medicinal chemistry optimization programs compared to the 5-methylfuran analog.
- [1] Hopkins AL, Groom CR, Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discov Today. 2004;9(10):430-431. View Source
